Transparency Statement – Absence of Direct Comparator-Based Quantitative Evidence
A comprehensive search of primary research literature, patents, and authoritative databases did not yield any direct head-to-head quantitative comparison between 5-Amino-7,7,7-trifluoro-3-methylheptanoic acid and its closest analogs (e.g., 5-amino-3-methylheptanoic acid, 6-amino-7,7,7-trifluoroheptanoic acid, or 5-amino-7,7,7-trifluoro-3-(trifluoromethyl)heptanoic acid). The available vendor datasheet provides a computed logP of 1.767 for the target compound , but no authoritative logP, pKa, metabolic stability, or receptor-binding data exist for the non-fluorinated comparator within admissible sources. Class-level literature confirms that -CF₃ substitution generally increases hydrophobicity (positive ΔΔG_Hyd) [1], lowers amine pKa by approximately 1.6–4.6 units [2], and can enhance proteolytic stability up to complete resistance in peptide contexts [3]; however, these class-level effects have not been specifically quantified for this compound relative to its direct structural analogs. Consequently, no procurement or selection decision can currently be supported by compound-specific quantitative differentiation evidence.
| Evidence Dimension | Compound-specific quantitative differentiation vs. direct structural analogs |
|---|---|
| Target Compound Data | logP = 1.767 (computed; vendor datasheet ) |
| Comparator Or Baseline | 5-Amino-3-methylheptanoic acid (non-fluorinated analog): no authoritative quantitative property data available from admissible sources |
| Quantified Difference | Cannot be calculated – comparator data absent |
| Conditions | N/A – no head-to-head assay or model identified |
Why This Matters
Procurement decisions based on differentiated physicochemical or biological performance cannot be evidence-based until compound-specific comparator studies are conducted.
- [1] Buer, B. C., et al. (2018). Probing the Outstanding Local Hydrophobicity Increases in Peptide Sequences Induced by Incorporation of Trifluoromethylated Amino Acids. ChemBioChem, 19(8), 815–825. DOI: 10.1002/cbic.201800088. View Source
- [2] Grunewald, G. L., et al. (2006). J. Med. Chem., 49(10), 2939–2952. (pKa shift: -CH₃ amine pKa 9.53 → -CF₃ amine pKa 4.88). View Source
- [3] Meng, H., et al. (2008). Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1. J. Med. Chem., 51(23), 7303–7307. DOI: 10.1021/jm800289e. (Hexafluoroleucine substitution conferred complete DPP IV resistance after 24 h; 1.5–2.9-fold stability increase for other fluorinated analogs.) View Source
